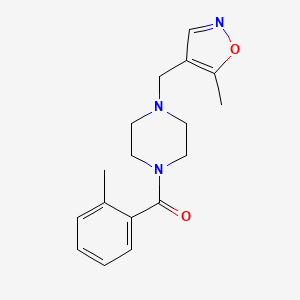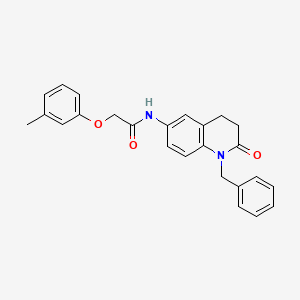![molecular formula C16H16N4O2S2 B2918407 (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone CAS No. 2194908-60-4](/img/structure/B2918407.png)
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone is a synthetic compound primarily noted for its multifaceted applications across various fields of chemistry, biology, medicine, and industry. Its unique structure, combining a pyrrolidinyl ring, thiadiazole moiety, and benzothiazole, renders it a molecule of significant interest for a range of chemical reactions and potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone typically involves multiple steps:
Formation of the 1,2,5-Thiadiazole moiety.
Coupling the thiadiazole unit to pyrrolidin-1-yl through an ether linkage.
Introduction of the 2-ethylbenzo[d]thiazole component via a Friedel-Crafts acylation or similar reaction to incorporate the methanone functionality.
Industrial Production Methods: Scaling up for industrial production would necessitate robust and reproducible methods:
Optimizing each synthetic step to maximize yield and purity.
Employing continuous flow reactors for better control over reaction parameters.
Utilizing catalysis to enhance efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Potential conversion of thiazole or thiadiazole rings.
Reduction: Hydrogenation of the pyrrolidinyl ring.
Substitution: Halogenation or nucleophilic substitution at aromatic positions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate or hydrogen peroxide.
Reducing agents: Lithium aluminium hydride or hydrogen gas with palladium/carbon catalyst.
Substitution reagents: Halogen sources like NBS (N-Bromosuccinimide) or nucleophiles like thiolates.
Major Products: The specific products depend on the reaction conditions but can include altered rings or additional functional groups enhancing the molecule's reactivity or stability.
Scientific Research Applications
Chemistry:
As a precursor for more complex molecular assemblies.
In studying reaction mechanisms involving sulfur and nitrogen heterocycles.
Biology:
Investigating potential bioactivity against bacterial or fungal strains due to the presence of heteroatoms.
Exploring interactions with biomolecules for possible therapeutic applications.
Medicine:
Evaluated as a candidate for drug development, particularly for anti-inflammatory or anti-cancer properties due to the heterocyclic components.
Used in designing probes for molecular imaging or diagnostic purposes.
Industry:
Potential use in materials science for creating polymers or coatings with specific properties.
Application in the agricultural sector for developing novel pesticides or herbicides.
Mechanism of Action
Compared to other compounds with similar structures, (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone stands out due to the following:
Enhanced stability: The combination of heterocycles may confer greater resistance to metabolic degradation.
Broader reactivity: Unique functional groups allow for diverse chemical reactions.
Distinct bioactivity: Specific interactions with biological targets could result in unique pharmacological profiles.
Comparison with Similar Compounds
(3-(1,2,5-Thiadiazol-3-yl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone
(3-(1,2,5-Thiadiazol-3-yl)oxy)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone
(4-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone
These related molecules share structural motifs but differ in substitutions, impacting their reactivity and biological activity.
Properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-2-15-18-12-4-3-10(7-13(12)23-15)16(21)20-6-5-11(9-20)22-14-8-17-24-19-14/h3-4,7-8,11H,2,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVQPKHEFWPUAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(C3)OC4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}carbamoyl)propanoate](/img/structure/B2918324.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2918326.png)
![2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2918327.png)
![3-(1H-indol-3-yl)-N-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide](/img/structure/B2918330.png)
![N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2918333.png)
![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one](/img/structure/B2918334.png)

![(2,3-Dimethoxyphenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2918337.png)
![N-benzyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2918340.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2918341.png)
![(4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2918343.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2918346.png)

